molecular formula C8F16 B13428532 Decafluorobis(trifluoromethyl)cyclohexane CAS No. 26637-68-3

Decafluorobis(trifluoromethyl)cyclohexane

Katalognummer: B13428532
CAS-Nummer: 26637-68-3
Molekulargewicht: 400.06 g/mol
InChI-Schlüssel: HWJPHQNEWARZLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decafluorobis(trifluoromethyl)cyclohexane is a highly fluorinated organic compound with the molecular formula C8F16. It is known for its unique chemical structure, which includes ten fluorine atoms and two trifluoromethyl groups attached to a cyclohexane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Decafluorobis(trifluoromethyl)cyclohexane can be synthesized through the thermal decomposition of hydrogen fluoride and caproic acid . The reaction involves heating the reactants to high temperatures, leading to the formation of the desired compound. The process requires careful control of reaction conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The use of hydrogen fluoride and caproic acid as starting materials remains a common approach, but the process is optimized for efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Decafluorobis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various fluorinated cyclohexane derivatives, which can be further utilized in the synthesis of advanced materials and chemical intermediates .

Wissenschaftliche Forschungsanwendungen

Decafluorobis(trifluoromethyl)cyclohexane has several scientific research applications:

Wirkmechanismus

The mechanism by which decafluorobis(trifluoromethyl)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The compound’s high fluorine content contributes to its stability and resistance to degradation. It can interact with various enzymes and receptors, influencing biological processes and chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Decafluorobis(trifluoromethyl)cyclohexane is unique due to its combination of a cyclohexane ring with ten fluorine atoms and two trifluoromethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and industrial chemistry .

Eigenschaften

CAS-Nummer

26637-68-3

Molekularformel

C8F16

Molekulargewicht

400.06 g/mol

IUPAC-Name

1,1,2,2,3,3,4,4,5,5-decafluoro-6,6-bis(trifluoromethyl)cyclohexane

InChI

InChI=1S/C8F16/c9-2(10)1(7(19,20)21,8(22,23)24)3(11,12)5(15,16)6(17,18)4(2,13)14

InChI-Schlüssel

HWJPHQNEWARZLH-UHFFFAOYSA-N

Kanonische SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.